(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone
Description
Properties
IUPAC Name |
[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-15(20-11-12-25(24-20)22(26)21-8-5-13-27-21)28-17-9-10-18(19(23)14-17)16-6-3-2-4-7-16/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJBYOUSNTZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=CC=CO2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-fluoro[1,1’-biphenyl]-4-ol, which is then reacted with an appropriate alkylating agent to introduce the ethyl group. This intermediate is further reacted with 1H-pyrazole under suitable conditions to form the pyrazole derivative. Finally, the furan moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The molecule contains three distinct reactive regions:
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Biphenyl ether : Susceptible to electrophilic aromatic substitution (EAS) at the fluorine-substituted ring.
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Pyrazole ring : Nitrogen-rich heterocycle prone to nucleophilic substitution or coordination with metals .
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Furyl methanone : The ketone group and furan ring enable condensation or redox reactions .
Formation of the Biphenyl Ether Linkage
The biphenyl ether segment is synthesized via Ullmann or SNAr coupling between 2-fluoro-4-bromobiphenyl and ethanol derivatives. Fluorine acts as an activating group, enhancing reactivity toward nucleophilic displacement .
Pyrazole Ring Functionalization
The pyrazole ring is introduced through cyclocondensation of hydrazines with β-keto esters. The 1H-pyrazole nitrogen can participate in Pd-catalyzed cross-couplings, as demonstrated in analogous COX-II inhibitors . For example:
textPyrazole intermediate + Pd(PPh3)4 → Coupling with aryl halides[5]
Furyl Methanone Modifications
The furyl methanone group is synthesized via Friedel-Crafts acylation of furan with benzoyl chloride derivatives. The ketone undergoes nucleophilic attack by Grignard reagents or hydrides (e.g., NaBH4) .
Stability and Degradation Pathways
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Hydrolysis : The biphenyl ether hydrolyzes under strong acidic conditions (e.g., HCl/EtOH, 80°C) .
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Oxidation : The furan ring undergoes peroxidation to form diketones .
| Condition | Degradation Product | Reference |
|---|---|---|
| Acidic hydrolysis | 2-Fluoro-[1,1'-biphenyl]-4-ol | |
| Oxidative (H2O2) | 2-Furyl diketone |
Biological Activity and Reaction Implications
Analogous compounds (e.g., PYZ44 ) inhibit COX-II via π-π stacking with biphenyl groups and hydrogen bonding through pyrazole. The furyl methanone enhances solubility, critical for in vivo efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Research indicates that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds similar to (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone have demonstrated efficacy against various fungal strains, including Candida albicans and Cryptococcus neoformans. Studies highlight that modifications in the pyrazole structure can enhance antifungal activity through specific interactions with fungal cell membranes and metabolic pathways .
Thrombin Inhibition
Recent studies have investigated pyrazole derivatives as potential thrombin inhibitors. The ability of these compounds to inhibit thrombin is crucial for developing new antithrombotic therapies. The structure of this compound suggests that it could be modified to enhance its inhibitory effects on thrombin, potentially leading to new treatments for thrombotic diseases .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have shown promise in reducing inflammatory responses in various models. The structural features of these compounds may allow them to interact with inflammatory pathways effectively, making them candidates for further research in treating inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce the biphenyl and furan moieties.
The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice to improve yield and purity.
Mechanism of Action
The mechanism of action of (3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. The furan ring may also contribute to the binding affinity through π-π interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Methanone Derivatives
Key analogs differ in the aryl group attached to the methanone:
The 2-furyl group in the target compound offers a balance between electron-richness and steric demand compared to bulkier iodophenyl or rigid biphenyl groups. This may optimize receptor binding in therapeutic contexts, as seen in related pyrazole-based analgesics.
Core Structural Modifications
- Triazole vs. Pyrazole : Triazole analogs () exhibit higher metabolic stability due to additional hydrogen-bonding sites but reduced conformational flexibility compared to pyrazoles.
- Biphenyl-Oxyethyl Linker: Compounds retaining this linker (e.g., ) show improved bioavailability over non-fluorinated analogs, attributed to fluorine’s electronegativity enhancing membrane permeability.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The 2-fluoro substituent on the biphenyl ring () reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
- Aryl Methanone Effects: Replacement of 2-furyl with nitro groups () or trifluoromethyl () alters electron distribution, affecting binding to targets like cyclooxygenase (COX) or serotonin receptors.
- Pyrazole Position : 1H-pyrazole substitution (vs. 4,5-dihydro derivatives in ) enhances planarity, critical for π-stacking in enzyme active sites.
Pharmacological and Physicochemical Properties
- Solubility : The 2-furyl group improves aqueous solubility (logP ~3.2 estimated) compared to iodophenyl analogs (logP ~5.1).
- Thermal Stability: Crystallographic data () suggest that methanone derivatives with smaller substituents (e.g., furyl) exhibit lower melting points (~150–160°C) than iodophenyl analogs (mp >200°C).
- Biological Activity : Flurbiprofen-derived hybrids () demonstrate COX-2 inhibition (IC₅₀ ~0.8 µM), while furyl-containing analogs may target dual COX/5-lipoxygenase pathways due to redox-active furan rings.
Biological Activity
The compound (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone , with CAS number 477709-71-0, is a synthetic molecule notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nucleophilic Substitution : The fluoro-substituted biphenyl unit undergoes nucleophilic attack to form the ether linkage.
- Pyrazole Ring Formation : The pyrazole moiety is synthesized through cyclization reactions involving hydrazines.
- Carbonyl Incorporation : The final structure is completed by adding the furan-derived carbonyl group.
Careful control of reaction conditions such as temperature and solvent choice is crucial for high yield and purity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Similar pyrazole derivatives showed potent antiproliferative effects against various human cancer cell lines, with IC50 values often in the low micromolar range. For example, one study reported a derivative with an IC50 < 0.01 µM against multiple cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MDA-MB-435 | 0.229 |
| Example B | HCT116 | <0.01 |
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The fluoro-substituted biphenyl moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
- Enzyme Modulation : The pyrazole ring can participate in hydrogen bonding or metal coordination, modulating enzyme activities involved in cancer progression .
Case Studies
Several studies have focused on related compounds to elucidate their biological activities:
- Antimalarial Activity : A study highlighted that nitrogenous heterocycles similar to our compound exhibited promising antimalarial properties with selectivity indices indicating potential therapeutic applications against resistant strains .
- Antidepressant Potential : Compounds containing similar heterocyclic frameworks have been evaluated for their antidepressant effects, demonstrating significant inhibition of serotonin reuptake, which may provide insights into the potential mood-modulating effects of this compound .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Friedel-Crafts acylation to introduce the furyl-methanone moiety (analogous to methods for fluorophenyl ethanones in ).
- Nucleophilic substitution for the 2-fluoro[1,1'-biphenyl]-4-yl ether linkage, using catalysts like K₂CO₃ in DMF at 80–100°C (similar to biphenyl ether formation in ).
- Pyrazole ring closure via cyclocondensation of hydrazines with diketones (referencing pyrazole synthesis in ).
Optimization Strategies:
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., furyl protons at δ 6.3–7.4 ppm, biphenyl fluorine coupling in ¹⁹F NMR) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazole and biphenyl regions.
- FTIR: Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹ .
- HPLC-MS: Use reverse-phase C18 columns with ESI+ ionization to confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity for target proteins?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock Vina): Simulate interactions with biological targets (e.g., kinases) using crystal structures from the PDB. Adjust protonation states with PROPKA for physiological accuracy .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Q. What experimental designs are recommended for studying environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 4–9) at 37°C for 48h, analyzing degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the ether linkage) .
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous/organic solvents, monitoring by GC-MS for radical-mediated breakdown products.
- Ecotoxicology: Use Daphnia magna or algal growth inhibition assays (OECD Guidelines 201/202) to assess acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
